6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes both pyridine and quinoline moieties, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid derivative.
Chlorination: The carbonyl group is then chlorinated using thionyl chloride (SOCl2) to form the carbonyl chloride derivative.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine and quinoline rings can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl bromide: Similar structure but with a bromide group instead of a chloride.
Uniqueness
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of pyridine and quinoline rings, along with the reactive carbonyl chloride group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12/h3-9H,1-2H3 |
InChI Key |
JNTRWWNGTLZHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C |
Origin of Product |
United States |
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